N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-11-7-8-13(17-16-11)14-9-10-15-20(18,19)12-5-3-2-4-6-12/h2-8,15H,9-10H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQINOYFJWRYFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide typically involves the reaction of 6-methylpyridazine with an appropriate amine and benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to various substituted sulfonamides .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide exhibit significant antimicrobial properties. Studies have shown that aryl sulfonamides can inhibit the entry and replication of viruses, including influenza, by interacting with viral proteins such as hemagglutinin.
Case Study: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of new thiopyrimidine–benzenesulfonamide compounds against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These compounds demonstrated promising results in inhibiting biofilm formation, which is crucial for treating hospital-acquired infections .
| Compound | Target Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Thiopyrimidine–Benzenesulfonamide | K. pneumoniae | 32 | 64 |
| Thiopyrimidine–Benzenesulfonamide | P. aeruginosa | 16 | 32 |
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that derivatives of benzenesulfonamide can induce apoptosis in cancer cell lines such as HCT-116, MCF-7, and HeLa, with IC50 values below 100 µM .
Case Study: Antitumor Evaluation
In a study focused on novel benzenesulfonamide derivatives, several compounds exhibited significant cytotoxicity against various cancer cell lines. Notably, compounds demonstrated selective activity against colon and breast cancer cells through mechanisms involving apoptosis induction .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 45 |
| Compound B | MCF-7 | 75 |
Enzyme Inhibition Studies
This compound has been employed in studies focusing on enzyme inhibition, particularly in relation to metabolic disorders such as Type 2 diabetes and Alzheimer’s disease. Sulfonamide derivatives have shown promise as inhibitors of α-glucosidase and acetylcholinesterase .
Case Study: Enzyme Inhibition
In a study examining new sulfonamide derivatives for their enzyme inhibitory potential, several compounds were synthesized and tested for their ability to inhibit α-glucosidase and acetylcholinesterase. The results indicated that these compounds could be developed into therapeutic agents for managing diabetes and Alzheimer's disease .
| Compound | Enzyme Target | Inhibition (%) |
|---|---|---|
| Sulfonamide A | α-glucosidase | 85 |
| Sulfonamide B | Acetylcholinesterase | 70 |
Industrial Applications
In addition to its medicinal uses, this compound serves as a valuable reagent in organic synthesis. It can act as a building block for more complex molecules in the pharmaceutical industry. The compound's versatility is enhanced by its ability to undergo various chemical reactions, including oxidation and nucleophilic substitution.
Mechanism of Action
The mechanism of action of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting processes such as cell division and apoptosis. These interactions are mediated by the compound’s ability to form stable complexes with proteins and other biomolecules .
Comparison with Similar Compounds
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide
- Core structure : Benzenesulfonamide.
- Substituents: Ethylamino-linked 6-methylpyridazine.
- The ethylamino spacer may confer conformational flexibility.
4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide
- Core structure : Benzenesulfonamide.
- Substituents : Thiazolyl group and a tetrahydro-pyrimidinyl ring with a thioxo group.
- Key features : The thiazole and pyrimidinyl moieties provide sulfur and nitrogen atoms, which may influence redox properties or metal coordination. The thioxo group could enhance electrophilicity.
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide
- Core structure : 4-methylbenzenesulfonamide.
- Substituents: Anilinopyridin group.
- Key features: The methyl group on the benzene ring may increase lipophilicity, while the anilinopyridin moiety could stabilize interactions with aromatic binding pockets.
Table 1: Structural Features Comparison
| Compound | Core Sulfonamide | Heterocyclic Substituent | Functional Groups |
|---|---|---|---|
| This compound | Benzenesulfonamide | 6-methylpyridazine | Ethylamino spacer |
| 4-(...)-N-(2-thiazolyl)-benzenesulfonamide | Benzenesulfonamide | Thiazolyl, tetrahydro-pyrimidinyl | Thioxo, methyl groups |
| N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide | 4-methylbenzenesulfonamide | Anilinopyridin | Methyl, aniline |
Key Differences :
- The target compound likely requires a pyridazine-containing amine for coupling, whereas the others utilize thiazole or pyridine derivatives.
- The use of sulfathiazole in suggests a preference for pre-functionalized sulfonamide precursors, whereas employs direct sulfonylation of a diamine.
Pharmacological and Physicochemical Properties
Limited data are available for direct comparisons. However:
- Lipophilicity : The 4-methylbenzenesulfonamide in may exhibit higher lipophilicity than the unsubstituted benzenesulfonamide in the target compound.
- Electronic Effects : The thioxo group in could increase electrophilicity compared to the pyridazine’s nitrogen-rich system.
- Bioavailability: The ethylamino spacer in the target compound might improve solubility relative to the rigid anilinopyridin group in .
Biological Activity
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide is a compound of significant interest in the fields of medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound features a benzenesulfonamide moiety linked to a 6-methylpyridazine derivative. The synthesis typically involves the reaction of 6-methylpyridazine with an appropriate amine and benzenesulfonyl chloride, often facilitated by bases such as triethylamine or sodium hydroxide in organic solvents like dichloromethane or toluene.
The compound exhibits its biological activity primarily through enzyme inhibition. It binds to specific enzymes' active sites, blocking their activity and thereby influencing various cellular pathways related to cell division and apoptosis. This interaction is attributed to the compound's ability to form stable complexes with proteins and other biomolecules.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies have shown cytotoxic effects on several cancer cell lines, including MCF7 (breast cancer), with IC50 values indicating significant growth inhibition . The compound's mechanism may involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.
Case Studies
- Antibacterial Efficacy :
- Cytotoxicity in Cancer Research :
Data Tables
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide?
Answer: The synthesis of this compound and related sulfonamides typically involves nucleophilic substitution or reductive amination. For example:
- Method A : Reacting intermediates like 5-chloro-2-hydroxybenzaldehyde with brominated precursors in the presence of 1-bromopropane to form key intermediates, followed by coupling with benzenesulfonamide derivatives .
- Method B : Using triethylamine (TEA) as a base and sodium cyanoborohydride (NaCNBH₃) as a reducing agent in methanol to stabilize the amine-sulfonamide linkage .
Purification often employs column chromatography, and structural confirmation relies on spectroscopic methods (see FAQ 2).
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Answer:
- 1H/13C-NMR : Key for identifying proton environments. For example, benzenesulfonamide protons typically appear at δ 7.5–8.0 ppm (aromatic), while methylpyridazinyl protons resonate at δ 2.5–3.0 ppm .
- IR Spectroscopy : Confirms functional groups (e.g., NH₂ stretches at 3300–3400 cm⁻¹, SO₂ asymmetric/symmetric vibrations at 1350–1150 cm⁻¹) .
- Elemental Analysis : Validates empirical formulas (e.g., C₁₇H₁₆BrN₃O₃S requires C 47.02%, H 3.71%; experimental matches within 0.3%) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C2/c space group with β = 99.9° for related sulfonamides) .
Advanced Questions
Q. How can researchers optimize the solubility and bioavailability of this sulfonamide derivative?
Answer:
- Crystal Engineering : Modifying substituents to disrupt hydrogen-bonded dimers (observed in crystal structures) can enhance solubility. For example, introducing polar groups (e.g., -OH, -OCH₃) increases hydrophilicity .
- Salt Formation : Sodium salts of sulfonamides (e.g., sodium benzenesulfonyl derivatives) improve aqueous solubility, as seen in PubChem data .
- Prodrug Strategies : Esterification of sulfonamide groups (e.g., acetyl or benzyl esters) can temporarily mask polarity for better membrane permeability .
Q. What experimental strategies address discrepancies in biological activity data across studies?
Answer:
- Standardized Assays : Reproduce activity studies under controlled conditions (e.g., fixed pH, temperature). For example, enzyme inhibition assays for carbonic anhydrase should use identical substrate concentrations and incubation times .
- Target Validation : Use orthogonal methods (e.g., surface plasmon resonance [SPR] for binding affinity, X-ray crystallography for binding mode confirmation) to resolve conflicts between biochemical and cellular data .
- Isogenic Cell Lines : Eliminate genetic variability by testing in cells with consistent expression levels of target proteins (e.g., beta3-adrenoceptor studies in CHO-K1 cells) .
Q. How can computational chemistry guide the design of analogs with improved inhibitory activity?
Answer:
- Molecular Docking : Predict binding poses with targets like NLRP3 inflammasome or carbonic anhydrase. For example, pyridazinyl groups in This compound show favorable π-π stacking with hydrophobic pockets .
- DFT Calculations : Optimize electronic properties (e.g., charge distribution on sulfonamide S=O groups) to enhance hydrogen-bonding with active-site residues .
- QSAR Models : Correlate substituent effects (e.g., -Cl, -Br at pyridazinyl positions) with bioactivity trends to prioritize synthetic targets .
Q. What are the key considerations for designing analogs to reduce off-target effects?
Answer:
- Selectivity Screening : Test against structurally related enzymes (e.g., COX-1 vs. COX-2 for sulfonamide-based inhibitors) to identify selective modifications .
- Metabolic Profiling : Use liver microsome assays to detect metabolites that may interact with unintended targets. For example, trifluoromethyl groups (as in related compounds) resist metabolic degradation, reducing toxic byproducts .
- Structural Rigidity : Introduce conformational constraints (e.g., fused rings) to minimize binding to flexible off-target sites .
Q. How do molecular interactions in the solid state influence the compound’s physicochemical properties?
Answer:
- Hydrogen Bonding : Intramolecular O—H⋯N bonds (e.g., in 4-{2-[(5-chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide) create planar six-membered rings, reducing solubility but enhancing thermal stability .
- Crystal Packing : Centrosymmetric dimers via N—H⋯O interactions (observed in sulfonamide derivatives) contribute to high melting points (>280°C), impacting formulation strategies .
Q. What are the best practices for validating synthetic yields and purity in multi-step syntheses?
Answer:
- In-line Monitoring : Use LC-MS or FTIR during reactions to track intermediate formation (e.g., confirm reductive amination completion via disappearance of aldehyde peaks) .
- HPLC Purity Checks : Ensure final compounds meet ≥98% purity thresholds (as in ) using C18 columns and gradient elution .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water for sulfonamides) to remove byproducts without degrading heat-sensitive functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
